N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine
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Overview
Description
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine is a heterocyclic compound that features a furan ring substituted with a pyridin-4-ylmethyl group and an N-methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine typically involves the reaction of furan-2-carbaldehyde with pyridin-4-ylmethylamine in the presence of a reducing agent. The reaction is carried out under mild conditions, often using solvents like ethanol or methanol .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridin-4-ylmethyl group can be reduced to form corresponding piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(pyridin-4-ylmethyl)prop-2-yn-1-amine
- 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- N-(pyridin-4-yl)pyridin-4-amine and its derivatives .
Uniqueness
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine is unique due to its combination of a furan ring with a pyridin-4-ylmethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)furan-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-13(11-3-2-8-14-11)9-10-4-6-12-7-5-10/h2-8H,9H2,1H3 |
InChI Key |
GMXALYCOUNZBQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2=CC=CO2 |
Origin of Product |
United States |
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